ML169

Description

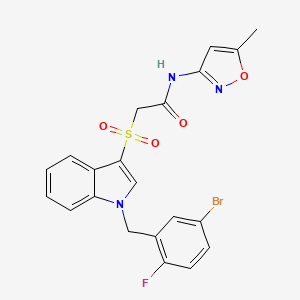

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[1-[(5-bromo-2-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrFN3O4S/c1-13-8-20(25-30-13)24-21(27)12-31(28,29)19-11-26(18-5-3-2-4-16(18)19)10-14-9-15(22)6-7-17(14)23/h2-9,11H,10,12H2,1H3,(H,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYRNYRGPSAXTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=C(C=CC(=C4)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrFN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ML169 TMB Substrate: A Technical Guide for Chromogenic Detection

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ML169, a 3,3’,5,5’-Tetramethylbenzidine (TMB) substrate solution from HiMedia Laboratories. Designed for chromogenic detection in Western blotting and immunohistochemistry, this compound is a single-component, ready-to-use reagent that reacts with horseradish peroxidase (HRP) to produce a stable, insoluble dark blue precipitate. This document details the underlying chemistry, provides comparative performance data, outlines detailed experimental protocols, and presents visual workflows for its application.

Introduction to TMB Substrates in Immunoassays

3,3’,5,5’-Tetramethylbenzidine (TMB) is a widely used chromogenic substrate for horseradish peroxidase (HRP) in various immunoassays, including Enzyme-Linked Immunosorbent Assay (ELISA), Western blotting, and immunohistochemistry.[1] The enzymatic reaction of HRP with a peroxide source catalyzes the oxidation of TMB, resulting in the formation of a colored product. In the case of precipitating TMB substrates like this compound, this product is an insoluble dark blue precipitate that deposits at the site of the HRP enzyme, allowing for the visualization of the target protein.

The reaction mechanism involves a two-step oxidation process. In the first step, TMB is oxidized to a blue cation radical. In the presence of an acid stop solution, this is further oxidized to a yellow diimine product, which is soluble and typically measured spectrophotometrically in ELISAs. However, for blotting and immunohistochemistry applications, the insoluble blue precipitate is the desired outcome for visualization on a membrane or tissue section.

This compound TMB Substrate: Product Overview and Specifications

This compound is a product designation from HiMedia Laboratories for a TMB Substrate Solution specifically formulated for Western blotting and immunohistochemistry applications.[2][3][4] It is supplied as a single-component, ready-to-use solution containing TMB and a peroxide source in a stabilized buffer.[2]

Key Features:

-

Application: Chromogenic detection in Western blotting and immunohistochemistry.[2]

-

Enzyme System: Horseradish Peroxidase (HRP).[2]

-

Product Format: Single-component, ready-to-use liquid.[2]

-

Reaction Product: Insoluble, stable dark blue precipitate.[2]

Comparative Performance and Stability

While specific quantitative performance data for this compound is not publicly available, the following table summarizes typical performance characteristics of similar single-component, precipitating TMB substrates for blotting applications from various manufacturers. This provides a baseline for expected performance.

| Parameter | Typical Specification |

| Sensitivity | Low nanogram to picogram range for target protein detection.[5] |

| Stability | Stable for 36 to 48 months at 2-8°C.[6][7][8] Long-term room temperature storage may result in slightly less intensity.[9] |

| Development Time | Visible precipitate forms within 5 to 30 minutes.[6] |

| Appearance | Clear, colorless to light yellow solution. |

Core Principles of Detection with this compound

The fundamental principle behind the use of this compound is the enzymatic reaction catalyzed by HRP. In both Western blotting and immunohistochemistry, an HRP-conjugated secondary antibody is used to detect a primary antibody that is specifically bound to the target antigen. Upon addition of the this compound substrate, the HRP enzyme catalyzes the oxidation of TMB, leading to the formation of a dark blue precipitate at the location of the target protein.

The intensity of the resulting blue color is proportional to the amount of HRP enzyme present, which in turn corresponds to the abundance of the target protein. This allows for the qualitative or semi-quantitative determination of protein expression and localization.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in Western blotting and immunohistochemistry.

Western Blotting Protocol

This protocol outlines the steps for chromogenic detection of proteins on a membrane following electrophoretic transfer.

Materials:

-

Membrane (Nitrocellulose or PVDF) with transferred proteins

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary Antibody (specific to the target protein)

-

HRP-conjugated Secondary Antibody (specific to the primary antibody)

-

Tris-Buffered Saline with Tween-20 (TBST)

-

This compound TMB Substrate Solution

-

Deionized Water

Procedure:

-

Blocking: Following protein transfer, incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of antibodies.

-

Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to the recommended concentration. Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C with agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound secondary antibody.

-

Substrate Incubation: Add a sufficient volume of this compound TMB Substrate Solution to completely cover the surface of the membrane. Incubate for 5-30 minutes at room temperature, or until the desired band intensity is achieved.

-

Stopping the Reaction: To stop the color development, rinse the membrane with deionized water.

-

Drying and Imaging: Allow the membrane to air dry. The blue precipitate is stable and can be imaged or stored for future reference.

Immunohistochemistry Protocol

This protocol describes the chromogenic detection of antigens in formalin-fixed, paraffin-embedded tissue sections.

Materials:

-

Deparaffinized and rehydrated tissue sections on slides

-

Antigen Retrieval Buffer (e.g., citrate buffer pH 6.0)

-

Hydrogen Peroxide Block (e.g., 3% H₂O₂ in methanol)

-

Blocking Buffer (e.g., normal serum from the same species as the secondary antibody)

-

Primary Antibody

-

HRP-conjugated Secondary Antibody

-

This compound TMB Substrate Solution

-

Deionized Water

-

Aqueous Mounting Medium

Procedure:

-

Antigen Retrieval: Perform heat-induced epitope retrieval as required for the primary antibody.

-

Endogenous Peroxidase Quenching: Incubate slides in Hydrogen Peroxide Block for 10-15 minutes to quench endogenous peroxidase activity. Rinse with wash buffer.

-

Blocking: Apply Blocking Buffer and incubate for 30-60 minutes to block non-specific binding sites.

-

Primary Antibody Incubation: Apply the diluted primary antibody and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Washing: Wash slides with wash buffer.

-

Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.

-

Washing: Wash slides with wash buffer.

-

Substrate Incubation: Apply this compound TMB Substrate Solution and incubate until the desired level of staining is observed under a microscope (typically 5-15 minutes).

-

Stopping the Reaction: Immerse the slides in deionized water to stop the reaction.

-

Counterstaining (Optional): Counterstain with a suitable nuclear counterstain if desired.

-

Dehydration and Mounting: Since the TMB precipitate is soluble in alcohol, it is crucial to use an aqueous mounting medium. Dehydrate slides through graded ethanol and xylene if using a permanent mounting medium compatible with TMB.

Visualized Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows for Western blotting and immunohistochemistry where this compound TMB substrate is utilized.

References

- 1. biocompare.com [biocompare.com]

- 2. TMB Substrate Solution [himedialabs.com]

- 3. youtube.com [youtube.com]

- 4. TMB Substrate Solution [himedialabs.com]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. TMB Blotting| Stable blotting substrate| Blue color [kementec.com]

- 7. tribioscience.com [tribioscience.com]

- 8. astorscientific.us [astorscientific.us]

- 9. seracare.com [seracare.com]

An In-depth Technical Guide on the Core Chemical Properties of ML169 (TMB Substrate Solution) for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initial investigations into "ML169" reveal that it is not a singular chemical entity but rather a product code for a commercially available 3,3',5,5'-tetramethylbenzidine (TMB) Substrate Solution.[1][2][3][4] This guide provides a comprehensive overview of the core component, TMB, a widely used chromogenic substrate in enzyme-linked immunosorbent assays (ELISA) and immunohistochemistry. The focus will be on the chemical properties of TMB and its application in common research assays.

Chemical Properties of 3,3',5,5'-Tetramethylbenzidine (TMB)

TMB is a non-carcinogenic substitute for benzidine and is a substrate for horseradish peroxidase (HRP).[5] In the presence of HRP and a peroxide, TMB is oxidized, resulting in a colored product that can be quantified spectrophotometrically.[5][6]

Table 1: Physicochemical Properties of TMB

| Property | Value | Reference |

| IUPAC Name | 3,3',5,5'-Tetramethyl[1,1'-biphenyl]-4,4'-diamine | [7] |

| Molecular Formula | C16H20N2 | [7][8] |

| Molecular Weight | 240.34 g/mol | [9] |

| Appearance | White solid/crystal powder | [7][9] |

| Melting Point | 168-171 °C | |

| SMILES | Cc1cc(cc(c1N)C)c2cc(c(c(c2)C)N)C | [7] |

| InChI | InChI=1S/C16H20N2/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14/h5-8H,17-18H2,1-4H3 | [8] |

| CAS Number | 54827-17-7 | [7] |

Enzymatic Reaction and Signaling Pathway

The utility of TMB in research is based on its enzymatic reaction with horseradish peroxidase (HRP). This reaction does not represent a cellular signaling pathway but rather a detection mechanism. In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the one-electron oxidation of TMB. This initially forms a blue-colored cation radical, which can be measured at wavelengths of 370 nm or 620-650 nm.[5] The reaction can be stopped by the addition of an acid, such as sulfuric or phosphoric acid, which converts the blue product to a stable yellow diimine product, measurable at 450 nm.[4][5]

Caption: Enzymatic oxidation of TMB by HRP and subsequent color change upon acidification.

Experimental Protocols

The following are generalized protocols for the use of a TMB substrate solution in ELISA and Western Blotting.

ELISA Protocol using TMB Substrate

This protocol outlines the final steps of an ELISA procedure for colorimetric detection.

-

Preparation : Ensure all previous ELISA steps (antigen coating, blocking, antibody incubations, and washes) are complete. The final wash should remove any unbound HRP-conjugated antibody.

-

Substrate Preparation : If the TMB substrate is a two-component system, mix equal volumes of the TMB solution and the peroxide solution immediately before use.[4] For single-component solutions, allow the reagent to come to room temperature.

-

Substrate Incubation : Add 100 µL of the prepared TMB substrate solution to each well of the microplate.[4]

-

Color Development : Incubate the plate at room temperature for 15-30 minutes, or until the desired color intensity is reached.[4] The plate should be protected from direct light during this incubation.

-

Stopping the Reaction : Add 100 µL of a stop solution (e.g., 2M sulfuric acid) to each well.[4] The color in the wells will change from blue to yellow.

-

Absorbance Measurement : Read the absorbance of each well at 450 nm using a microplate reader.[4][5]

Caption: General workflow for TMB substrate addition in an ELISA protocol.

Western Blotting Protocol using TMB Substrate

This protocol describes the detection step of a Western Blot using a precipitating TMB substrate.

-

Preparation : After transferring proteins to a membrane (nitrocellulose or PVDF), complete the blocking and antibody incubation steps. The membrane should be washed to remove any unbound HRP-conjugated secondary antibody.

-

Substrate Incubation : Place the membrane on a clean, flat surface. Add enough TMB substrate solution to completely cover the surface of the membrane (typically 3 mL for a mini-gel sized membrane).[2]

-

Signal Development : Incubate the membrane with the substrate at room temperature for 5-15 minutes.[2] Visually monitor the development of the blue-purple precipitate.

-

Stopping the Reaction : When the desired band intensity is achieved and before the background becomes too high, stop the reaction by washing the membrane extensively with ultrapure water.[2]

-

Imaging and Storage : The image of the wet membrane can be captured with a camera or scanner.[2] For storage, the membrane should be dried and kept in the dark. The signal may degrade over time.[2]

Caption: Workflow for the detection step in Western blotting using a TMB substrate.

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. mpbio.com [mpbio.com]

- 6. Why is TMB used in conjunction with HRP in ELISA? | AAT Bioquest [aatbio.com]

- 7. 3,3',5,5'-Tetramethylbenzidine - Wikipedia [en.wikipedia.org]

- 8. 3,3',5,5'-Tetramethylbenzidine | C16H20N2 | CID 41206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. labiostring.com [labiostring.com]

ML169 mechanism of action in Western blot

Clarification on ML169

Initial research indicates that This compound is a product code for a TMB (3,3',5,5'-tetramethylbenzidine) Substrate Solution used for visualization in Western blotting and immunohistochemistry.[1][2] It is not a bioactive compound or drug with a specific cellular mechanism of action to be investigated. Therefore, this guide will focus on the mechanism of action of the TMB substrate within the Western blot technique, providing an in-depth technical overview for researchers, scientists, and drug development professionals.

Introduction to TMB in Western Blotting

Western blotting is a widely used technique to detect specific proteins in a sample. The final step of a Western blot involves the visualization of the target protein, which is typically achieved through an enzymatic reaction that produces a colored or chemiluminescent signal. TMB is a chromogenic substrate for horseradish peroxidase (HRP), an enzyme commonly conjugated to secondary antibodies in Western blotting. The interaction between HRP and TMB results in the formation of a colored precipitate, allowing for the visualization of the protein of interest.

Mechanism of Action of TMB Substrate

The core of the TMB substrate's function lies in the enzymatic activity of HRP. In the presence of hydrogen peroxide (often included in the substrate solution), HRP catalyzes the oxidation of TMB. This reaction converts the soluble, colorless TMB into a blue, insoluble product that precipitates onto the blotting membrane at the location of the HRP-conjugated antibody. This blue precipitate is visible to the naked eye, indicating the presence of the target protein.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general workflow of a Western blot and the specific enzymatic reaction of TMB.

References

The Cornerstone of Chromogenic Detection: A Technical Guide to the HRP-TMB Substrate System

For Researchers, Scientists, and Drug Development Professionals

In the realm of molecular biology and immunodetection assays, the horseradish peroxidase (HRP) and 3,3',5,5'-tetramethylbenzidine (TMB) substrate system stands as a fundamental tool for sensitive and reliable chromogenic detection. This guide provides an in-depth exploration of the core principles governing the HRP-TMB reaction, supplemented with detailed experimental protocols and quantitative data to empower researchers in optimizing their assays.

The Principle of HRP-Mediated TMB Oxidation

The detection of HRP, an enzyme commonly conjugated to antibodies, relies on its ability to catalyze the oxidation of a chromogenic substrate in the presence of hydrogen peroxide (H₂O₂). TMB is a widely used, non-carcinogenic chromogenic substrate that undergoes a two-step oxidation process, resulting in distinct color changes that can be quantified spectrophotometrically.

In the initial step, HRP, in its resting ferric (Fe³⁺) state, reacts with H₂O₂ to form a highly reactive intermediate known as Compound I.[1][2] This intermediate then oxidizes a molecule of TMB, a colorless substrate, through a one-electron transfer. This process generates a blue-green, soluble cation radical of TMB, which has a maximum absorbance at approximately 652 nm.[1][3] Subsequently, Compound I is reduced to Compound II. Compound II can then oxidize a second TMB molecule, returning the enzyme to its resting state and producing another TMB cation radical.[2][4]

Further oxidation of the blue-green product, or the addition of an acidic stop solution (e.g., sulfuric acid), results in a two-electron oxidation of TMB, forming a stable, yellow diimine product.[1][5] This final product exhibits a maximum absorbance at 450 nm.[1][6] The intensity of the color produced is directly proportional to the amount of HRP present, and therefore, the amount of the target analyte in the sample.

Quantitative Analysis of HRP-TMB Kinetics

The efficiency of the HRP-TMB reaction can be characterized by its kinetic parameters, primarily the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the enzyme's affinity for its substrate. A lower Kₘ value indicates a higher affinity. Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

| Substrate | Kₘ (mM) | Vₘₐₓ (µM/s) | Reference |

| TMB | 0.06 - 0.434 | 8.5 | [7][8] |

| H₂O₂ | 3.7 - 8.89 | - | [7] |

Note: The reported values can vary depending on the experimental conditions such as pH, temperature, and buffer composition.

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol using TMB Substrate

This protocol outlines the key steps for a sandwich ELISA with chromogenic detection using TMB.

Materials:

-

Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

-

Capture Antibody

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., PBS with 1% BSA)

-

Samples and Standards

-

Detection Antibody (biotinylated)

-

Streptavidin-HRP conjugate

-

TMB Substrate Solution

-

Stop Solution (e.g., 2 M H₂SO₄)

-

96-well microplate

Procedure:

-

Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the microplate. Incubate overnight at 4°C.[9]

-

Washing: Aspirate the coating solution and wash the plate 3-4 times with 300 µL of wash buffer per well.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.[10]

-

Washing: Repeat the washing step as in step 2.

-

Sample/Standard Incubation: Add 100 µL of diluted samples and standards to the appropriate wells. Incubate for 2 hours at room temperature.[9]

-

Washing: Repeat the washing step.

-

Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[9]

-

Washing: Repeat the washing step.

-

Streptavidin-HRP Incubation: Add 100 µL of diluted Streptavidin-HRP conjugate to each well. Incubate for 30-60 minutes at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Incubation: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.[6][11]

-

Stop Reaction: Add 50-100 µL of stop solution to each well.[6] The color will change from blue to yellow.

-

Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

Western Blot Protocol with TMB Detection

This protocol provides a general workflow for chromogenic detection on a Western blot using TMB.

Materials:

-

PVDF or Nitrocellulose membrane with transferred proteins

-

Blocking Buffer (e.g., TBS with 5% non-fat dry milk or 3% BSA)

-

Primary Antibody

-

Wash Buffer (e.g., TBS with 0.1% Tween-20 - TBST)

-

HRP-conjugated Secondary Antibody

-

TMB Blotting Substrate Solution

Procedure:

-

Blocking: After protein transfer, incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate the membrane with the antibody solution for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.[12]

-

Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer and incubate the membrane for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 3.

-

Detection: Add the TMB blotting substrate solution to the membrane, ensuring the entire surface is covered. Incubate for 10-30 minutes at room temperature, or until the desired band intensity is achieved.[12]

-

Stop Reaction: Stop the reaction by washing the membrane with deionized water.[12]

-

Imaging: Image the blot. The resulting blue-purple precipitate is stable but may fade over time, so it is recommended to document the results promptly.

Visualizing the Pathways and Workflows

To further elucidate the processes described, the following diagrams have been generated using the DOT language.

Caption: HRP-TMB Reaction Mechanism.

Caption: Sandwich ELISA Workflow.

Caption: Western Blot Workflow.

References

- 1. antibodiesinc.com [antibodiesinc.com]

- 2. antibodiesinc.com [antibodiesinc.com]

- 3. resources.amsbio.com [resources.amsbio.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ELISA - Wikipedia [en.wikipedia.org]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mabtech.com [mabtech.com]

- 10. External factors influence intrinsic differences in Stx2e production by Porcine Shiga Toxin-producing Escherichia coli strains | PLOS Pathogens [journals.plos.org]

- 11. Sandwich ELISA Protocol | Hello Bio [hellobio.com]

- 12. m.youtube.com [m.youtube.com]

Understanding ML169 for Chromogenic Detection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ML169, a 3,3’,5,5’-tetramethylbenzidine (TMB) substrate solution, and its application in chromogenic detection for immunoassays such as Western blotting and ELISA. The principles, protocols, and data interpretation discussed herein are broadly applicable to TMB-based chromogenic detection systems.

Core Principles of TMB-Based Chromogenic Detection

Chromogenic detection is a widely used method for visualizing specific proteins in immunoassays. This technique relies on enzyme-conjugated antibodies that catalyze a reaction with a chromogenic substrate, producing a colored, insoluble precipitate at the site of the target protein. This compound is a TMB substrate solution designed for use with horseradish peroxidase (HRP)-conjugated antibodies.

The fundamental mechanism involves the HRP enzyme, which, in the presence of a peroxide, oxidizes the TMB substrate. This oxidation reaction results in the formation of a blue, insoluble product that can be visually detected on a membrane (e.g., in a Western blot) or quantified in a solution (e.g., in an ELISA). The intensity of the color is proportional to the amount of HRP enzyme present, which in turn corresponds to the abundance of the target protein.

Data Presentation: Quantitative Parameters of TMB-Based Assays

The following tables summarize key quantitative data for TMB-based chromogenic detection in Western blotting and ELISA. These values are intended as a general guide, and optimal conditions should be empirically determined for each specific assay.

Table 1: Quantitative Parameters for Chromogenic Western Blotting with TMB Substrate

| Parameter | Typical Range/Value | Notes |

| Limit of Detection | 0.125 ng of target protein | This is a representative value from a commercial kit; actual sensitivity depends on the specific antigen and antibodies used.[1] |

| Primary Antibody Concentration | 0.1 - 20.0 µg/mL | Start with a 1 µg/mL concentration and optimize as needed.[1] |

| HRP-conjugated Secondary Antibody Dilution | 1:8,000 - 1:200,000 | A starting dilution of 1:30,000 is often recommended.[1] |

| Incubation Time with TMB Substrate | 5 - 30 minutes | Monitor color development and stop the reaction when the desired signal-to-noise ratio is achieved.[2] |

Table 2: Quantitative Parameters for Chromogenic ELISA with TMB Substrate

| Parameter | Typical Range/Value | Notes |

| TMB Substrate Incubation Time | 15 - 30 minutes | The reaction can be stopped with an acid solution (e.g., 2M sulfuric acid).[3] |

| Wavelength for Reading (Blue Product) | 370 nm or 620-650 nm | The blue product is read before stopping the reaction.[3][4] |

| Wavelength for Reading (Yellow Product) | 450 nm | After stopping the reaction with acid, the color changes to yellow.[3][4] |

| TMB Substrate Volume per Well | 100 µL | This is a standard volume for a 96-well plate.[3] |

| Sensitivity Increase with Acid Stop | 2 to 3-fold | Acidifying the reaction product to yellow enhances the absorbance signal.[5] |

| Upper Limit of Absorbance (Blue) | ~2.0 OD units | Readings should be taken before absorbance exceeds this value for best results.[6] |

| Optimal Absorbance Before Stopping (Blue) | ~0.7 OD units | This helps to ensure the stopped (yellow) reading remains within the linear range of the spectrophotometer.[6] |

Experimental Protocols

The following are detailed methodologies for performing chromogenic Western blotting and ELISA using a TMB substrate like this compound.

Chromogenic Western Blotting Protocol

This protocol outlines the key steps for detecting a target protein on a membrane using a TMB substrate.

-

Blocking: After transferring proteins to a nitrocellulose or PVDF membrane, block non-specific binding sites by incubating the membrane in a suitable blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the optimized concentration (e.g., 1 µg/mL). Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with a wash buffer (e.g., TBST) to remove unbound primary antibody.

-

Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer to the optimized dilution (e.g., 1:30,000). Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with wash buffer to remove unbound secondary antibody. A final wash with TBS (without Tween-20) can be performed to remove any residual detergent.

-

Chromogenic Detection:

-

Ensure the TMB substrate solution (e.g., this compound) is at room temperature.

-

Add a sufficient volume of the TMB solution to completely cover the surface of the membrane.

-

Incubate for 5-30 minutes, monitoring the development of the blue precipitate.

-

Once the desired band intensity is achieved with minimal background, stop the reaction by rinsing the membrane with deionized water.

-

-

Imaging and Storage: The developed membrane can be imaged using a standard flatbed scanner or camera. For long-term storage, the membrane should be dried and stored in the dark.

Chromogenic ELISA Protocol (Indirect)

This protocol describes a typical indirect ELISA for the quantification of an antigen using a TMB substrate.

-

Coating: Coat the wells of a 96-well microplate with the antigen of interest diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

-

Washing: Wash the plate three times with a wash buffer (e.g., PBST).

-

Blocking: Block the remaining protein-binding sites in the coated wells by adding 200 µL of a blocking buffer (e.g., 1% BSA in PBST) to each well. Incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Primary Antibody Incubation: Add 100 µL of the diluted primary antibody to each well. Incubate for 2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Chromogenic Detection:

-

Add 100 µL of the TMB substrate solution to each well.

-

Incubate at room temperature for 15-30 minutes in the dark. A blue color will develop in the presence of HRP.

-

-

Stopping the Reaction: Add 100 µL of a stop solution (e.g., 2M H₂SO₄) to each well. The color will change from blue to yellow.

-

Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in TMB-based chromogenic detection.

Caption: Enzymatic reaction of HRP with TMB substrate.

References

In-Depth Technical Guide to the Safety of ML169 TMB Substrate Solution

This technical guide provides a comprehensive overview of the safety information for ML169, a TMB Substrate Solution manufactured by HiMedia Laboratories. The information is intended for researchers, scientists, and drug development professionals who handle this material. This compound is primarily used as a chromogenic substrate for horseradish peroxidase (HRP) in various immunoassays, such as ELISA and Western blotting. The key component of this solution is 3,3',5,5'-tetramethylbenzidine (TMB).

Quantitative Safety Data

The following tables summarize the available quantitative toxicological and physical safety data for 3,3',5,5'-tetramethylbenzidine (TMB), the active component in this compound. It is important to note that a specific Safety Data Sheet (SDS) for HiMedia's this compound product was not publicly accessible; therefore, the data presented is derived from various sources for TMB and other commercial TMB substrate solutions.

Table 1: Toxicological Data for 3,3',5,5'-Tetramethylbenzidine (TMB)

| Parameter | Value | Species | Route | Source |

| LD50 (Lethal Dose, 50%) | 135 mg/kg | Mouse | Intraperitoneal | [1] |

| Carcinogenicity | Not mutagenic by the Ames test | N/A | N/A | [2] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical State | Solid (TMB) / Liquid (Solution) | [2] |

| Appearance | White to light yellow powder (TMB) | [1] |

| Solubility | Soluble in organic solvents, limited solubility in water | [3] |

| Melting Point | 168-171 °C | [2] |

| Molar Mass | 240.34 g/mol | [2] |

Table 3: NFPA 704 Ratings for a TMB Substrate Solution *

| Category | Rating |

| Health | 0 |

| Flammability | 0 |

| Instability | 0 |

| Special | None |

*Note: This NFPA rating is for a generic TMB substrate solution and may not be representative of HiMedia's this compound formulation.[4]

Hazard Identification and Precautionary Measures

While TMB is considered a safer alternative to other carcinogenic benzidine derivatives, it is still a chemical that requires careful handling.[2]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash skin thoroughly after handling.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Experimental Protocols: First Aid Measures

In the event of exposure to this compound, the following first aid protocols should be followed:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]

-

After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[5]

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[5]

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]

Visualization of TMB's Enzymatic Reaction

The primary function of this compound involves the enzymatic reaction of TMB with horseradish peroxidase (HRP) in the presence of a peroxide substrate. This reaction results in a colored product, allowing for the visualization and quantification of the target molecule in an immunoassay.

Caption: Enzymatic oxidation of TMB by HRP and subsequent color change upon acidification.

Handling and Storage

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from light, as TMB is photosensitive.[2]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.

This guide is intended to provide essential safety information for the handling and use of this compound. It is crucial to always consult the most current and complete Safety Data Sheet provided by the manufacturer before use and to follow all institutional safety protocols.

References

In-Depth Technical Guide: HiMedia ML169 TMB Substrate Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the HiMedia ML169 TMB Substrate Solution, a chromogenic reagent designed for the detection of horseradish peroxidase (HRP) activity in Western blotting and immunohistochemistry applications.

Core Product Specifications

HiMedia this compound is a ready-to-use, single-component substrate solution.[1][2][3] Its primary active component is 3,3',5,5'-tetramethylbenzidine (TMB), which, in the presence of HRP and a peroxide source, is oxidized to produce a stable, dark blue precipitate at the site of the enzyme activity.[1][2] This allows for the visual detection of target proteins in immunoassays.

Quantitative Data Summary

Detailed quantitative specifications for HiMedia this compound, such as sensitivity, specific activity, and precise stability data, are not publicly available in the product literature accessed. The following table summarizes the available product information.

| Specification | Description |

| Product Code | This compound |

| Product Name | TMB Substrate Solution (For Western Blotting) |

| Application | Chromogenic detection in Western Blotting and Immunohistochemistry |

| Active Component | 3,3',5,5'-tetramethylbenzidine (TMB) |

| Reaction Product | Insoluble, stable dark blue precipitate |

| Enzyme System | Horseradish Peroxidase (HRP) |

| Format | Single-component, ready-to-use solution |

| Available Pack Sizes | 5 ml, 50 ml, 100 ml |

| Storage Temperature | Room Temperature |

Principle of Detection: Chromogenic HRP Signal Generation

The core of the detection method lies in the enzymatic reaction catalyzed by HRP. The HRP enzyme, typically conjugated to a secondary antibody, facilitates the transfer of an electron from the TMB substrate to a peroxide source. This oxidation of TMB results in the formation of a colored, insoluble product that deposits onto the membrane or tissue section at the location of the target antigen.

Caption: Chromogenic detection workflow using HRP and TMB substrate.

Experimental Protocols

Detailed, validated experimental protocols specific to HiMedia this compound are not provided in the publicly accessible product documentation. However, the following general protocols for Western blotting and immunohistochemistry can serve as a starting point. Optimization will be required for specific applications and experimental systems.

Western Blotting Protocol

-

Blocking: Following protein transfer to a membrane (e.g., nitrocellulose or PVDF), block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST).

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with a wash buffer (e.g., TBST) to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

-

Washing: Repeat the washing step to remove unbound secondary antibody.

-

Detection:

-

Ensure the membrane is well-washed.

-

Add a sufficient volume of HiMedia this compound TMB Substrate Solution to completely cover the membrane.

-

Incubate at room temperature and monitor for the development of the blue precipitate. This can take several minutes.

-

Stop the reaction by washing the membrane extensively with deionized water once the desired signal intensity is achieved.

-

-

Imaging: Image the blot promptly. The precipitate is stable, but signal intensity can change over time.

Immunohistochemistry Protocol

-

Deparaffinization and Rehydration: For formalin-fixed, paraffin-embedded tissues, deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform antigen retrieval using an appropriate method (e.g., heat-induced or enzymatic) based on the primary antibody and antigen.

-

Endogenous Peroxidase Quenching: Incubate the slides in a hydrogen peroxide solution (e.g., 3% H₂O₂ in methanol) to block endogenous peroxidase activity. Wash with buffer (e.g., PBS).

-

Blocking: Block non-specific binding by incubating the slides with a blocking solution (e.g., normal serum from the same species as the secondary antibody) for 30-60 minutes.

-

Primary Antibody Incubation: Incubate the slides with the primary antibody at the optimal dilution and time.

-

Washing: Wash the slides with buffer to remove unbound primary antibody.

-

Secondary Antibody Incubation: Apply an HRP-conjugated secondary antibody and incubate.

-

Washing: Repeat the washing step.

-

Detection:

-

Apply HiMedia this compound TMB Substrate Solution to the tissue section.

-

Incubate for a sufficient time to allow for color development, monitoring under a microscope.

-

Stop the reaction by rinsing with buffer.

-

-

Counterstaining and Mounting: Counterstain with a suitable nuclear stain (e.g., hematoxylin), dehydrate, and mount with a permanent mounting medium.

Workflow and Logical Relationships

The use of HiMedia this compound is a critical step in the final visualization stage of an immunoassay. The logical flow of the experimental process is designed to ensure the specific binding of antibodies to the target antigen, followed by the enzymatic reaction of HRP with the TMB substrate for signal generation.

References

An In-depth Technical Guide to TMB Substrate Solution for Immunohistochemistry

For researchers, scientists, and drug development professionals utilizing immunohistochemistry (IHC), the choice of chromogenic substrate is a critical determinant of experimental success. Among the various options, 3,3',5,5'-Tetramethylbenzidine (TMB) offers a distinct set of advantages, particularly in its vibrant blue-green precipitate, which provides excellent contrast in many applications. This technical guide provides a comprehensive overview of TMB substrate solution, its core principles, practical applications, and detailed protocols for its use in IHC.

Core Principles of TMB in Immunohistochemistry

TMB is a chromogenic substrate for horseradish peroxidase (HRP), an enzyme commonly conjugated to secondary antibodies in IHC protocols.[1][2] The fundamental principle of TMB-based detection lies in the enzymatic reaction catalyzed by HRP. In the presence of hydrogen peroxide (H₂O₂), HRP oxidizes TMB, leading to the formation of a colored product.[1] Initially, a soluble, blue-colored intermediate is formed. For IHC applications, this is further stabilized to produce an insoluble, blue-green precipitate at the site of the antigen-antibody interaction.[3][4][5] This localized color development allows for the visualization of the target antigen within the tissue architecture.

One of the key advantages of TMB is its clear differentiation from other common stains, such as the brown precipitate of 3,3'-Diaminobenzidine (DAB) and the red of Fast Red.[2][5][6] This makes TMB particularly well-suited for double-staining applications and for use in tissues with high levels of endogenous melanin, where a brown chromogen might be obscured.[5][6]

Quantitative Data and Performance Characteristics

The selection of a chromogen is often guided by its performance characteristics. While specific quantitative data can vary depending on the commercial kit and experimental conditions, the following table summarizes key performance aspects of TMB in comparison to DAB, the most widely used chromogen in IHC.

| Performance Metric | TMB (3,3',5,5'-Tetramethylbenzidine) | DAB (3,3'-Diaminobenzidine) | Key Considerations |

| Color of Precipitate | Blue-green[4][5][6] | Brown[2][4] | TMB provides excellent contrast with hematoxylin counterstains and in melanin-rich tissues.[5][6] |

| Sensitivity | High[7] | High | Both are highly sensitive substrates for HRP. |

| Stability of Staining | Less stable over the long term[5][6] | Highly stable | TMB-stained slides may fade over time and are best archived through digital imaging.[5][6] |

| Safety Profile | Considered non-carcinogenic[7] | Potentially carcinogenic | TMB is often favored as a safer alternative to benzidine-based chromogens.[7][8] |

| Solubility in Organic Solvents | Soluble | Insoluble | TMB requires an aqueous mounting medium. |

Signaling Pathway and Experimental Workflow

To visualize the core processes involved in TMB-based IHC, the following diagrams illustrate the enzymatic reaction and a typical experimental workflow.

Caption: Enzymatic reaction of TMB with HRP.

Caption: Standard IHC workflow using a TMB substrate.

Experimental Protocols

The following are detailed methodologies for key experiments involving TMB substrate in IHC.

Preparation of TMB Working Solution

Note: Many commercially available TMB substrate kits are provided as ready-to-use, single-component solutions or as two-component systems that are mixed immediately before use. Always refer to the manufacturer's instructions for your specific kit. The following is a general protocol for preparing a TMB working solution from stock solutions.

Stock Solutions:

-

0.1% TMB Stock (20x): Dissolve 10 mg of TMB in 10 mL of 100% ethanol. Warming to 37-40°C may be necessary to fully dissolve the TMB. Store at 4°C.[9]

-

0.3% H₂O₂ Stock (50x): Add 100 µL of 30% H₂O₂ to 10 mL of distilled water. Store at 4°C.[9]

-

0.01 M Acetate Buffer (pH 3.3): Prepare a 0.01 M acetate buffer and adjust the pH to 3.3 with concentrated HCl. Store at 4°C.[9]

Working Solution Preparation (for approximately 5 mL):

-

To 5 mL of 0.01 M acetate buffer, add 5 drops of the 0.1% TMB stock solution.

-

Add 2 drops of the 0.3% H₂O₂ stock solution.

-

Mix well immediately before use.

Immunohistochemical Staining Protocol with TMB

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.

-

Transfer slides through a graded series of ethanol (100% twice, 95%, 70%) for 3 minutes each.

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) or proteolytic-induced epitope retrieval (PIER) as required for the specific primary antibody and antigen.

-

-

Endogenous Peroxidase Blocking:

-

Incubate sections in 3% hydrogen peroxide in methanol or water for 10-15 minutes at room temperature to quench endogenous peroxidase activity.[10]

-

Rinse with wash buffer (e.g., PBS or TBS).

-

-

Blocking of Non-Specific Binding:

-

Incubate sections with a blocking solution (e.g., 5% normal serum from the species of the secondary antibody) for 30-60 minutes at room temperature.[11]

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in antibody diluent.

-

Incubate the sections with the primary antibody for the recommended time and temperature (e.g., 1 hour at room temperature or overnight at 4°C).

-

Rinse with wash buffer.

-

-

Secondary Antibody Incubation:

-

Incubate sections with an HRP-conjugated secondary antibody for 30-60 minutes at room temperature.

-

Rinse with wash buffer.

-

-

Chromogenic Detection with TMB:

-

Prepare the TMB working solution as described above or according to the manufacturer's instructions.

-

Incubate the sections with the TMB substrate solution for 5-15 minutes at room temperature, or until the desired color intensity is reached.[3] Monitor the color development under a microscope.

-

Stop the reaction by washing thoroughly with distilled or deionized water.[3]

-

-

Counterstaining:

-

Counterstain with a suitable nuclear counterstain such as Neutral Red for 30-60 seconds.[3] Hematoxylin can also be used, but care must be taken to avoid overstaining, which can obscure the blue-green TMB precipitate.

-

Rinse with distilled water.

-

-

Dehydration and Mounting:

-

Crucially, for TMB, an aqueous mounting medium must be used as the precipitate is soluble in alcohol and organic solvents. [12]

-

Coverslip the slides using an aqueous mounting medium.

-

Troubleshooting Common Issues with TMB Substrate

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Weak or No Staining | - Inactive TMB substrate or H₂O₂- Insufficient incubation time- Low primary or secondary antibody concentration- Improper antigen retrieval | - Use fresh or properly stored reagents.- Increase the incubation time with the TMB substrate.- Optimize antibody dilutions.- Ensure the antigen retrieval protocol is appropriate for the target antigen. |

| High Background Staining | - Endogenous peroxidase activity not fully quenched- Non-specific antibody binding- Over-incubation with TMB substrate | - Increase the duration or concentration of the hydrogen peroxide block.[10]- Ensure adequate blocking with normal serum.- Reduce the TMB substrate incubation time and monitor closely.[10] |

| Precipitate is Diffuse or Crystalline | - Sub-optimal pH of the TMB solution- Incorrect reagent concentrations | - Use a high-quality, commercially prepared TMB kit.- Ensure accurate preparation of stock and working solutions. |

| Staining Fades Over Time | - Inherent instability of the TMB precipitate- Use of an organic mounting medium | - Digitize slides shortly after staining for archival purposes.[5][6]- Use only aqueous mounting media.[12] |

References

- 1. 3,3',5,5'-Tetramethylbenzidine - Wikipedia [en.wikipedia.org]

- 2. What are the common chromogens used in immunohistochemistry (IHC)? | AAT Bioquest [aatbio.com]

- 3. antibodiesinc.com [antibodiesinc.com]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. researchgate.net [researchgate.net]

- 6. Advantages and limitations of 3,3',5,5'-tetramethylbenzidine for immunohistochemical staining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Comparison of particulate 3,3',5,5'-tetramethylbenzidine and 3,3'-diaminobenzidine as chromogenic substrates for immunoblot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol for TMB Peroxidase Substrate Solution (Blue) - IHC WORLD [ihcworld.com]

- 10. m.youtube.com [m.youtube.com]

- 11. google.com [google.com]

- 12. abioreagents.com [abioreagents.com]

An In-depth Technical Guide to the Basic Protocol for Using ML169 (TMB Substrate Solution)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: ML169 is the product code for a TMB (3,3’,5,5’-tetramethylbenzidine) Substrate Solution, a reagent used for the chromogenic detection of horseradish peroxidase (HRP) activity in immunoassays such as Western Blotting and Immunohistochemistry.[1] It is not a therapeutic agent and does not have a pharmacological mechanism of action within a biological system. This guide provides a basic protocol for its application in the context of a Western Blot experiment.

Introduction to Chromogenic Western Blotting

Western Blotting is a widely used technique to detect specific proteins in a sample. Chromogenic detection is a method where an enzyme, commonly HRP conjugated to a secondary antibody, reacts with a substrate to produce a colored, insoluble precipitate on the blotting membrane at the location of the target protein.[2] this compound, a TMB substrate solution, reacts with HRP to produce a stable, dark blue precipitate, allowing for the visual detection of the protein of interest without the need for specialized imaging equipment.[1][3]

Core Principle of Detection

The fundamental principle of the detection method involving this compound lies in the enzymatic reaction catalyzed by HRP. In the presence of hydrogen peroxide, HRP oxidizes the TMB substrate. This reaction converts the soluble TMB into an insoluble, colored precipitate that deposits onto the membrane at the site of the HRP-conjugated antibody, marking the location of the target protein.[3][4]

Experimental Protocol: Western Blotting with this compound

This protocol outlines the key steps for performing a Western Blot with chromogenic detection using a TMB substrate solution like this compound.

I. Sample Preparation and Electrophoresis

-

Protein Extraction: Lyse cells or tissues using an appropriate lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading.

-

Sample Denaturation: Mix the protein samples with Laemmli (or similar) sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.

-

Gel Electrophoresis (SDS-PAGE): Load equal amounts of the denatured protein samples into the wells of a polyacrylamide gel. Run the gel according to the manufacturer's instructions to separate the proteins based on their molecular weight.

II. Protein Transfer

-

Membrane Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system. Successful transfer can be confirmed by staining the membrane with Ponceau S solution.

III. Immunodetection

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T or PBS-T) for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific binding of antibodies.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C or for 1-2 hours at room temperature with gentle agitation. The optimal dilution of the primary antibody should be empirically determined.

-

Washing: Wash the membrane three times for 5-10 minutes each with washing buffer (TBS-T or PBS-T) to remove any unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation. The secondary antibody should be specific for the host species of the primary antibody.

-

Final Washing: Wash the membrane three times for 10-15 minutes each with washing buffer to remove any unbound secondary antibody.

IV. Chromogenic Detection with this compound

-

Substrate Preparation: Allow the this compound (TMB Substrate Solution) to come to room temperature before use.[3]

-

Detection: Place the membrane in a clean container and add a sufficient volume of the this compound solution to completely cover the surface of the membrane (approximately 0.1 mL per cm² of the membrane).[5]

-

Signal Development: Incubate the membrane in the substrate solution for 5-15 minutes.[5] Monitor the development of the blue-colored bands. The reaction should be allowed to proceed until the desired band intensity is achieved.

-

Stopping the Reaction: To stop the color development, rinse the membrane several times with deionized water.[5]

-

Drying and Storage: Allow the membrane to air dry completely. The developed bands are stable, and the membrane can be stored, protected from light, for documentation.[5]

Data Presentation: Key Reagents and Their Functions

| Reagent/Component | Function |

| This compound (TMB Substrate Solution) | Contains 3,3’,5,5’-tetramethylbenzidine (TMB) and a stabilized peroxide solution. Reacts with HRP to produce a colored precipitate for detection.[1][4] |

| Primary Antibody | Binds specifically to the target protein on the membrane. |

| HRP-conjugated Secondary Antibody | Binds to the primary antibody and carries the HRP enzyme for detection. |

| Blocking Buffer | Prevents non-specific binding of antibodies to the membrane, reducing background noise. |

| Washing Buffer (TBS-T or PBS-T) | Removes unbound antibodies and other reagents to minimize background signal. |

Mandatory Visualization

Signaling Pathway of Detection

Caption: HRP on the secondary antibody catalyzes the oxidation of TMB to form a precipitate.

Experimental Workflow

Caption: Workflow of a chromogenic Western Blot using this compound for detection.

References

Unraveling ML169: A Technical Guide for the Novice Researcher

For novice researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the tools and compounds at their disposal is paramount. This guide provides an in-depth look at ML169, a designation that has appeared in research contexts. However, extensive investigation reveals that "this compound" is not a bioactive compound or drug candidate but rather a product identifier for a crucial laboratory reagent: a TMB Substrate Solution used for Western Blotting.

This guide will clarify the nature of this compound, detail its application in research, provide experimental protocols for its use, and present its role within the broader context of protein detection assays.

Understanding this compound: A Reagent, Not a Research Compound

Initial inquiries into "this compound" might lead a researcher to seek information on its mechanism of action or signaling pathways, akin to a novel drug molecule. However, it is critical to understand that this compound is a commercial product code for a TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution. This solution is a ready-to-use reagent in immunoassays, particularly Western blotting and immunohistochemistry.[1][2][3][4][5][6][7]

The active component, TMB, is a chromogenic substrate for the enzyme horseradish peroxidase (HRP). In the presence of HRP and a peroxide, TMB is oxidized, resulting in the formation of a blue-colored product that is detectable and quantifiable. This reaction is fundamental to the detection of proteins in various experimental setups.

The Role of this compound in Protein Detection: A Workflow Perspective

This compound is integral to the final detection step of a Western blot, a widely used technique to identify and quantify specific proteins in a sample. The following diagram illustrates the workflow of a Western blot, highlighting the stage at which this compound is applied.

Caption: A diagram illustrating the key stages of a Western blotting experiment, culminating in protein detection using a TMB substrate like this compound.

Experimental Protocol: Using this compound in Western Blotting

The following is a generalized protocol for the use of a TMB substrate solution like this compound for the chromogenic detection of proteins in a Western blot.

Materials:

-

Membrane with transferred proteins, post-incubation with primary and HRP-conjugated secondary antibodies.

-

This compound (TMB Substrate Solution).

-

Wash Buffer (e.g., TBS-T or PBS-T).

-

Deionized water.

-

Shaker/rocker.

Procedure:

-

Washing: Following incubation with the HRP-conjugated secondary antibody, wash the membrane thoroughly with wash buffer to remove any unbound antibody. This typically involves 3-5 washes of 5-10 minutes each on a shaker.

-

Final Rinse: Briefly rinse the membrane with deionized water to remove any residual wash buffer components that may interfere with the enzymatic reaction.

-

Substrate Incubation: Place the membrane in a clean container. Add a sufficient volume of this compound TMB Substrate Solution to completely cover the surface of the membrane.

-

Signal Development: Incubate the membrane with the substrate at room temperature. The development of the blue-colored bands can occur within minutes. Monitor the reaction progress to achieve the desired signal intensity without excessive background.

-

Stopping the Reaction: Once the desired band intensity is reached, stop the reaction by washing the membrane extensively with deionized water.

-

Imaging and Analysis: The membrane can be imaged using a standard flatbed scanner or camera. The intensity of the bands can then be quantified using image analysis software.

Quantitative Data Considerations

While there is no quantitative data on the biological activity of this compound as a compound, the performance of the TMB substrate solution itself can be characterized. Key parameters for such a reagent are summarized in the table below. Note that specific values can vary between manufacturers and batches.

| Parameter | Description | Typical Range/Value |

| Sensitivity | The lowest amount of protein that can be detected. | Low picogram level |

| Signal Duration | The length of time the colorimetric signal remains stable for imaging. | Minutes to hours |

| Time to Develop | The time required for visible bands to appear after substrate addition. | 1-15 minutes |

| Compatibility | Suitability for use with different types of membranes (e.g., nitrocellulose, PVDF) and blocking agents. | Broadly compatible |

Signaling Pathway Interaction: An Indirect Role

This compound, as a TMB substrate, does not directly interact with or modulate any biological signaling pathways. Its role is to facilitate the detection of proteins that are components of these pathways. For instance, a researcher studying a specific kinase cascade can use Western blotting with a TMB substrate to quantify the expression levels or phosphorylation status of the kinases involved.

The diagram below illustrates this indirect relationship.

Caption: The relationship between a biological signaling pathway and the use of Western blotting with this compound for the detection of a protein within that pathway.

References

Methodological & Application

Application Note: A Beginner's Guide to Chemiluminescent Western Blotting

Introduction

Western blotting, or immunoblotting, is a cornerstone technique in molecular biology and protein research. It allows for the specific detection and semi-quantitative analysis of a single protein from a complex mixture, such as a cell or tissue lysate.[1][2] The method relies on three key stages: the separation of proteins by size using gel electrophoresis, the transfer of these separated proteins to a solid support membrane, and the detection of the target protein using specific antibodies.[3][4] This protocol provides a detailed, step-by-step guide for performing a chemiluminescent Western blot, tailored for researchers who are new to the technique. The final detection step utilizes a substrate such as TMB Substrate Solution (ML169), which reacts with Horseradish Peroxidase (HRP) conjugated to the secondary antibody to produce a light signal.[5][6]

Key Experimental Workflow

The overall process of a Western blot can be broken down into several sequential steps, starting from sample preparation and ending with data analysis. Each step is critical for achieving clean, reproducible results. The workflow is visualized below.

Caption: A flowchart illustrating the major steps of the Western blot protocol.

Detailed Experimental Protocols

This section provides a comprehensive, step-by-step protocol for performing a standard chemiluminescent Western blot.

Protocol 1: Sample Preparation

The goal of sample preparation is to extract proteins from cells or tissues and prepare them for electrophoresis.[7]

-

Cell Lysis:

-

For adherent cells, wash the culture dish twice with ice-cold Phosphate-Buffered Saline (PBS).[8]

-

Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer, see Table 1) containing freshly added protease inhibitors.[7][8]

-

Scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.[8]

-

Incubate on ice for 30 minutes, vortexing occasionally.[8]

-

Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

-

Carefully transfer the supernatant, which contains the soluble proteins, to a new clean, pre-chilled tube.[8][9]

-

-

Protein Quantification:

-

Sample Denaturation:

-

Based on the protein concentration, dilute the lysate to the desired concentration (e.g., 1-2 µg/µL) with lysis buffer.

-

Add 2X Laemmli sample buffer (see Table 1) to the protein sample in a 1:1 ratio.

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.[7]

-

Briefly centrifuge the samples to collect the contents at the bottom of the tube. Samples can be used immediately or stored at -20°C.

-

Protocol 2: SDS-PAGE (Gel Electrophoresis)

This step separates the denatured proteins based on their molecular weight.[4]

-

Gel Setup:

-

Sample Loading:

-

Running the Gel:

Protocol 3: Protein Transfer (Electroblotting)

Proteins are transferred from the porous gel onto a solid membrane (PVDF or nitrocellulose) for subsequent detection.[4][14]

-

Membrane Preparation:

-

While the gel is running, cut a piece of PVDF or nitrocellulose membrane to the size of the gel.[13]

-

If using PVDF, activate the membrane by soaking it in methanol for 30-60 seconds, followed by a brief rinse in deionized water, and then equilibration in 1X Transfer Buffer (see Table 1) for at least 5 minutes.[1] Nitrocellulose membranes do not require methanol activation.

-

-

Assembling the Transfer Sandwich:

-

Disassemble the gel cassette and carefully remove the gel.

-

Assemble the "transfer sandwich" in a tray filled with 1X Transfer Buffer. The order is critical to ensure proteins move from the gel to the membrane:

-

Sponge

-

Filter paper

-

Gel

-

Membrane

-

Filter paper

-

Sponge

-

-

Use a roller to gently remove any air bubbles between the gel and the membrane, as bubbles will block the transfer.

-

-

Running the Transfer:

-

Place the transfer sandwich into the transfer cassette and insert it into the transfer tank filled with cold 1X Transfer Buffer. Ensure the membrane is positioned between the gel and the positive electrode (anode).[15]

-

Perform the transfer according to the blotting apparatus manufacturer's instructions (e.g., 100 V for 60-90 minutes in a wet transfer system).[11] Keep the system cool by using an ice pack in the tank.

-

Protocol 4: Immunodetection

This multi-step process uses antibodies to specifically detect the protein of interest.[16]

-

Blocking:

-

After transfer, rinse the membrane briefly with TBST (Tris-Buffered Saline with Tween 20, see Table 1).

-

Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[17] This step blocks unoccupied sites on the membrane to prevent non-specific antibody binding.[5][18]

-

-

Primary Antibody Incubation:

-

Discard the blocking buffer and wash the membrane briefly with TBST.

-

Dilute the primary antibody (specific to your protein of interest) in blocking buffer at the concentration recommended by the manufacturer.

-

Incubate the membrane with the diluted primary antibody solution overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.[1][17]

-

-

Washing:

-

Secondary Antibody Incubation:

-

Final Washes:

-

Discard the secondary antibody solution.

-

Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.[11]

-

-

Signal Detection:

-

Prepare the chemiluminescent substrate (e.g., this compound TMB Substrate or an ECL substrate) according to the manufacturer's instructions.[17]

-

Incubate the membrane in the substrate solution for the recommended time (typically 1-5 minutes).[17]

-

Capture the chemiluminescent signal using a digital imager or X-ray film.

-

Data Presentation: Reagents and Buffers

Clear and accurate preparation of buffers is critical for a successful Western blot.

Table 1: Common Buffer and Reagent Recipes

| Reagent/Buffer | Composition for 1 Liter | Notes |

|---|---|---|

| RIPA Lysis Buffer | 50 mM Tris-HCl, pH 8.0150 mM NaCl1% Triton X-1000.5% Sodium Deoxycholate0.1% SDS | Add protease and phosphatase inhibitors fresh before use.[2] |

| 2X Laemmli Buffer | 4% SDS20% Glycerol10% 2-mercaptoethanol0.004% Bromophenol blue125 mM Tris-HCl, pH 6.8 | This is a reducing and denaturing loading buffer.[8][11] |

| 10X Running Buffer | 250 mM Tris base1.92 M Glycine1% SDS | Dilute to 1X with deionized water for use. Final pH should be ~8.3.[2] |

| 10X Transfer Buffer | 250 mM Tris base1.92 M Glycine | Dilute to 1X and add 20% Methanol (final concentration) for use.[2] |

| 10X TBST | 200 mM Tris base1.5 M NaClAdjust pH to 7.6 with HCl | Dilute to 1X with deionized water and add Tween 20 to a final concentration of 0.1%. |

| Blocking Buffer | 5% (w/v) Non-fat Dry Milk or BSAin 1X TBST | Prepare fresh. Milk is a cost-effective blocker for many applications. BSA is preferred for detecting phosphoproteins. |

Table 2: Typical Experimental Parameters

| Parameter | Recommended Range/Value | Notes |

|---|---|---|

| Protein Load per Lane | 10 - 50 µg | Optimize based on target protein abundance. |

| Primary Antibody Dilution | 1:250 - 1:5,000 | Varies greatly by antibody. Always consult the manufacturer's datasheet. |

| Secondary Antibody Dilution | 1:1,000 - 1:20,000 | Varies by antibody. Consult the manufacturer's datasheet. |

| Blocking Time | 1 hour at RT or overnight at 4°C | Ensures complete blocking of the membrane. |

| Primary Incubation | 1-2 hours at RT or overnight at 4°C | Overnight at 4°C is often recommended for higher sensitivity.[1] |

| Secondary Incubation | 1 hour at RT | Sufficient for most applications.[11][17] |

Application Example: Analyzing a Signaling Pathway

Western blotting is frequently used to investigate cellular signaling pathways by measuring changes in protein expression or post-translational modifications (like phosphorylation) in response to a stimulus. Below is a diagram of the MAPK/ERK pathway, a common pathway analyzed by this technique.

Caption: The MAPK/ERK signaling cascade, a common target for Western blot analysis.

Using the protocol described, a researcher could treat cells with a growth factor and collect lysates at different time points. A Western blot could then be performed using a primary antibody that specifically recognizes the phosphorylated (active) form of ERK. This would reveal how the growth factor treatment activates the ERK signaling pathway over time.

References

- 1. bosterbio.com [bosterbio.com]

- 2. studyread.com [studyread.com]

- 3. Western Blot Protocol | Proteintech Group [ptglab.com]

- 4. Western Blot Video Protocol | Proteintech Group [ptglab.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. arp1.com [arp1.com]

- 14. bio-rad.com [bio-rad.com]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

Application Notes and Protocols for ML169 TMB Substrate Solution

Topic: Step-by-Step Guide for ML169 Application in Western Blotting

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a TMB (3,3',5,5'-tetramethylbenzidine) Substrate Solution utilized for the chromogenic detection of proteins in Western blotting and immunohistochemistry applications.[1][2] This solution is a single-component, ready-to-use substrate for horseradish peroxidase (HRP), an enzyme commonly conjugated to secondary antibodies in immunoassays. The reaction of HRP with the TMB substrate produces a stable, insoluble dark blue precipitate at the site of the target protein, enabling its visualization.[1]

These application notes provide a comprehensive, step-by-step guide for the use of this compound in a standard Western blotting workflow, from sample preparation to data analysis.

Data Presentation

Quantitative analysis of Western blot data is crucial for comparing protein expression levels across different samples. After densitometric analysis of the bands, the data can be summarized in a table as shown below.

Table 1: Densitometric Analysis of Target Protein Expression

| Sample ID | Treatment | Target Protein Band Intensity (Arbitrary Units) | Loading Control Band Intensity (Arbitrary Units) | Normalized Target Protein Expression |

| 1 | Control | 125,430 | 150,210 | 0.83 |

| 2 | Treatment A | 250,860 | 148,990 | 1.68 |

| 3 | Treatment B | 85,320 | 152,100 | 0.56 |

Note: The values presented are for illustrative purposes only. Researchers should input their own experimental data.

Experimental Protocols

A typical Western blotting experiment involves several stages: sample preparation, gel electrophoresis, protein transfer to a membrane, antibody incubation, and detection. This compound is used in the final detection step.

Detailed Protocol for Western Blotting using this compound

1. Sample Preparation:

-

Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).

-

Denature the protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

2. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):

-

Load equal amounts of protein (typically 20-50 µg) from each sample into the wells of a polyacrylamide gel.

-

Include a pre-stained protein ladder in one lane to monitor protein separation and estimate the molecular weight of the target protein.

-

Run the gel in electrophoresis buffer at an appropriate voltage until the dye front reaches the bottom of the gel.

3. Protein Transfer (Blotting):

-

Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane. This can be done using a wet, semi-dry, or dry transfer system.

-

Ensure good contact between the gel and the membrane and avoid trapping air bubbles.

4. Blocking:

-

After transfer, block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of antibodies to the membrane.

5. Primary Antibody Incubation: